(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1143504-73-7
VCID: VC2707330
Molecular Formula: C5H9ClFNO2
Molecular Weight: 169.58 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a unique stereochemistry, characterized by the (2R,4S) configuration. It features a pyrrolidine ring substituted with a fluorine atom at the fourth position and a carboxylic acid functional group at the second position. The hydrochloride form enhances its solubility in water and biological systems, making it a valuable compound in medicinal chemistry for drug development and as a building block for more complex molecules . Synonyms and Identifiers
Biological Activities(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride exhibits several biological activities, including:
Synthesis MethodsThe synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the use of di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate as a precursor. The reaction involves hydrolysis followed by acidification with hydrochloric acid to yield the hydrochloride form . Safety and Hazards
Applications and Future DirectionsGiven its unique stereochemistry and functional groups, (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a promising compound for various applications in medicinal chemistry. Its potential as a building block for complex molecules and its biological activities make it an interesting subject for further research and development. Data Table: Biological Activities
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CAS No. | 1143504-73-7 | ||||||||
Product Name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride | ||||||||
Molecular Formula | C5H9ClFNO2 | ||||||||
Molecular Weight | 169.58 g/mol | ||||||||
IUPAC Name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | ||||||||
Standard InChI | InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | ||||||||
Standard InChIKey | UCWWFZQRLUCRFQ-RFKZQXLXSA-N | ||||||||
Isomeric SMILES | C1[C@@H](CN[C@H]1C(=O)O)F.Cl | ||||||||
SMILES | C1C(CNC1C(=O)O)F.Cl | ||||||||
Canonical SMILES | C1C(CNC1C(=O)O)F.Cl | ||||||||
PubChem Compound | 69701499 | ||||||||
Last Modified | Aug 16 2023 |
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